3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

This 2-thioxoquinazolinone features a unique N3-morpholinopropanamide substitution, creating a distinct pharmacophore compared to common C2-morpholino analogs. Its spatial orientation enables alternative kinase hinge-region engagement and specific hydrogen-bond networks unavailable to C2 isomers. The secondary amide linker provides a validated attachment point for PROTAC bifunctional degrader design. With balanced XLogP3 (0.3) and TPSA (106 Ų), it offers superior aqueous solubility versus N3-aryl analogs, reducing non-specific binding in assays. Pre-computed MD topology files (ATB ID 1611436) accelerate computational workflows. Ideal for academic screening labs and biotech teams seeking novel kinase inhibitor chemotypes with freedom-to-operate advantages.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 422275-76-1
Cat. No. B2368253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
CAS422275-76-1
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESC1COCCN1CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H18N4O3S/c20-13(5-6-18-7-9-22-10-8-18)17-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20)
InChIKeySRTWFKKUJRUHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide (CAS 422275-76-1): Compound Identity and Core Scaffold Characteristics


3-Morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide (CAS 422275-76-1) is a synthetic small molecule belonging to the 2-thioxo-1,2-dihydroquinazolin-4(1H)-one (thioxoquinazolinone) class, with the molecular formula C₁₅H₁₈N₄O₃S and a molecular weight of 334.4 g/mol [1]. The compound features a morpholine ring linked via a propanamide spacer to the N3 position of the quinazolinone core, distinguishing it from C2-morpholino-quinazoline congeners more commonly explored as PI3K/DNA-PK inhibitors [2]. The scaffold is recognized in the medicinal chemistry literature for its versatility in kinase inhibition, antimicrobial, and anticancer applications, though target-specific quantitative data for this exact compound remain limited in the public domain [3].

Why Generic Substitution of 3-Morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide with In-Class Analogs Carries Scientific Risk


Within the 2-thioxoquinazolinone family, even minor structural alterations—such as relocating the morpholine from N3 to C2 or replacing the propanamide linker with a direct aryl attachment—can profoundly alter hydrogen-bonding networks, target engagement profiles, and physicochemical properties [1]. The N3-morpholinopropanamide substitution pattern creates a unique spatial orientation of the morpholine oxygen as a hydrogen-bond acceptor and the thioxo sulfur as a donor/acceptor, features that are not replicated by C2-morpholino or N3-aryl analogs [2]. Consequently, biological activity observed for one congener cannot be assumed to translate to another, and procurement decisions based solely on core scaffold identity risk selecting a compound with divergent selectivity and potency characteristics, underscoring the need for compound-specific evidence [3].

Quantitative Differentiation Evidence for 3-Morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide (CAS 422275-76-1) Versus Closest Analogs


Regiochemical Differentiation: N3-Morpholinopropanamide vs. C2-Morpholino Substitution Pattern

The target compound places the morpholine ring at the N3 position via a propanamide linker, whereas the majority of morpholino-quinazoline kinase inhibitors (e.g., PI3Kδ inhibitor idelalisib analogs, DNA-PK inhibitors) place morpholine at the C2 position [1]. X-ray crystallographic studies of related 1-substituted quinazoline PARP inhibitors demonstrate that the N-morpholinoprop-3-yl moiety can bridge the gap between the nicotinamide donor site and the ADP acceptor site via a specific (Met-890)NH–O(morpholine) hydrogen bond [2]. This spatial orientation is fundamentally unavailable to C2-morpholino isomers. Cross-class inference from SAR literature indicates that the N3 vs. C2 substitution regiochemistry strongly influences kinase selectivity profiles, with the N3 position offering potential advantages for engaging the hinge region of certain kinases, though direct kinome-wide profiling data for this specific compound have not been publicly reported [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Physicochemical Profile Differentiation: Balanced Hydrophilicity vs. Common 2-Thioxoquinazolinone Analogs

The target compound exhibits computed physicochemical properties that place it within favorable drug-like space: XLogP3 = 0.3, topological polar surface area (TPSA) = 106 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. By comparison, the N3-aryl analog N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide (CID 4243120) carries a bulkier, more lipophilic aryl substituent that is predicted to increase LogP and reduce aqueous solubility relative to the morpholine-bearing target compound [2]. The morpholine ring's tertiary amine (pKa ~8) confers pH-dependent solubility, which is absent in N3-alkyl or N3-aryl analogs and may facilitate formulation at physiological pH ranges. The TPSA of 106 Ų is below the 140 Ų threshold commonly associated with oral bioavailability and blood-brain barrier penetration, distinguishing this compound from larger quinazoline derivatives with extended aromatic substituents [1].

ADME Prediction Drug-Likeness Physicochemical Profiling

Scaffold-Level Biological Activity: 2-Thioxoquinazolinone Class vs. 2-Oxo-Quinazolinone Congeners

The 2-thioxo (C=S) functionality distinguishes the target compound from 2-oxo-quinazolinones (C=O at position 2), which are structurally similar but chemically distinct. The C=S group alters both electronic properties and hydrogen-bonding capacity: sulfur is a softer, more polarizable atom than oxygen, which can enhance binding affinity to metalloenzymes and certain kinase active sites through stronger van der Waals interactions [1]. In the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one series, compounds demonstrated COX-2 inhibitory activity (IC₅₀ values in the low micromolar range) and α-glucosidase inhibition (IC₅₀ 5–30 µM), as well as cytotoxic activity against LoVo and HCT-116 colon cancer cell lines [2]. The analogous 2-oxo derivatives in the same study showed consistently weaker activity, supporting the functional role of the thioxo group. While these data are from N3-aryl rather than N3-morpholinopropanamide compounds, they establish class-level precedent that the thioxo group contributes meaningfully to biological potency [3].

Anticancer Activity Enzyme Inhibition Thioxoquinazoline SAR

Direct Analog Comparison: Binding Affinity Data for Closest N3-Propanamide Analog in Public Databases

The closest publicly available direct binding data for an N3-propanamide-2-thioxoquinazolinone analog comes from BindingDB entry BDBM89032 (N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, CID 4243120), which shares the identical core scaffold and N3-propanamide linker but carries a 3-chloro-4-methoxyphenyl terminus instead of morpholine [1]. This compound exhibited IC₅₀ values of 12,000 nM (12 µM) against human low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) and 26,300 nM (26.3 µM) against the 26S proteasome non-ATPase regulatory subunit 14, both measured at the Sanford-Burnham Center for Chemical Genomics [2]. In contrast, the same analog showed no significant inhibition of prothrombin (IC₅₀ > 100,000 nM), indicating some degree of target selectivity within the screened panel. These data establish that the N3-propanamide-2-thioxoquinazolinone scaffold is capable of engaging protein targets with micromolar affinity, and the morpholine terminus of the target compound is expected to modulate both potency and selectivity relative to the aryl-terminated analog [3].

Binding Affinity LMW-PTP Inhibition Proteasome Inhibition

Patent Landscape Differentiation: N3-Morpholinopropanamide vs. Dominant C2-Morpholino Patent Space

A review of the patent landscape reveals that the dominant morpholinylquinazoline patent families (e.g., Merck Patent GmbH applications AU2011229542, BR112012022868A2; Genentech/Roche PI3K inhibitor patents) claim 2-morpholino-quinazoline or 4-anilino-6-morpholino-quinazoline substitution patterns, leaving the N3-morpholinopropanamide-2-thioxo chemotype relatively unexplored in the primary patent literature [1]. The target compound's specific combination of (i) thioxo at C2, (ii) morpholinopropanamide at N3, and (iii) unsubstituted benzo ring represents a distinct chemical matter that does not fall within the generic Markush structures of the major quinazoline kinase inhibitor patents [2]. This differentiation is reinforced by the PI3K inhibitor patent analysis of Andrs et al. (2015), which highlights the morpholine ring as a critical hinge-binding motif in the C2 position for PI3Kα/δ inhibitors, but does not describe the N3-morpholinopropanamide-thioxo combination [3].

Patent Analysis Chemical Intellectual Property Kinase Inhibitor Freedom-to-Operate

Building Block Utility: Reactive Propanamide Linker Enables Downstream Derivatization Not Possible with Directly Coupled Analogs

The propanamide linker in the target compound provides a reactive secondary amide nitrogen (–CONH–) and a flexible three-carbon spacer between the morpholine and quinazolinone moieties. This contrasts with directly coupled N3-morpholino compounds (where morpholine is attached directly to the quinazolinone nitrogen without a spacer) and C2-morpholino compounds (where the morpholine is on the pyrimidine ring). The presence of the secondary amide offers a synthetic handle for further functionalization—including acylation, alkylation, or incorporation into bifunctional degraders (PROTACs)—that is absent in analogs where the morpholine is directly attached to the heterocyclic core [1]. The ATB (Automated Topology Builder) repository confirms the compound's structural suitability for molecular dynamics simulations and docking studies by providing pre-computed force field parameters and topology files (Molecule ID 1611436), facilitating computational chemistry workflows [2]. While this is a feature of the linker rather than a biological differentiator, it represents a practical procurement consideration for medicinal chemistry groups seeking versatile intermediates.

Chemical Biology PROTAC Design Fragment-Based Drug Discovery

Recommended Research and Procurement Scenarios for 3-Morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide (CAS 422275-76-1)


Kinase Selectivity Profiling: Probing Target Space Inaccessible to C2-Morpholino-Quinazoline Inhibitors

The N3-morpholinopropanamide regioisomerism of this compound provides a structurally distinct pharmacophore for kinase panel screening. As C2-morpholino-quinazolines are well-established as PI3K/DNA-PK inhibitors [1], screening the N3-substituted analog against a broad kinase panel may reveal engagement of kinases whose hinge regions accommodate the alternative morpholine orientation. X-ray crystallographic precedent with PARP demonstrates that the N-morpholinoprop-3-yl moiety can bridge donor and acceptor subsites via specific hydrogen bonds [2], a binding mode unavailable to C2-morpholino isomers. This scenario is most relevant for academic screening laboratories and biotech companies seeking novel kinase inhibitor chemotypes with freedom-to-operate advantages.

Thioxoquinazolinone SAR Expansion: Building on Class-Level Anticancer and Enzyme Inhibition Activity

The 2-thioxoquinazolinone scaffold has demonstrated COX-2 inhibitory activity, α-glucosidase inhibition, and cytotoxicity against colon cancer cell lines in the micromolar range when substituted with N3-aryl groups [1]. This compound enables the systematic exploration of how replacing the N3-aryl group with an N3-morpholinopropanamide group affects potency, selectivity, and physicochemical properties. The balanced XLogP3 (0.3) and TPSA (106 Ų) of this compound [2] predict improved aqueous solubility compared to the more lipophilic N3-aryl analogs, which could translate to better in vitro assay performance and reduced non-specific binding. Recommended for medicinal chemistry teams conducting lead optimization on the thioxoquinazolinone scaffold.

PROTAC and Bifunctional Molecule Design: Exploiting the Propanamide Linker as a Synthetic Handle

The secondary amide group in the propanamide linker provides a well-precedented attachment point for bifunctional degrader (PROTAC) design, allowing conjugation of E3 ligase-recruiting moieties without disrupting the core quinazolinone pharmacophore. This synthetic versatility is structurally distinct from directly coupled morpholino-quinazolines, which lack an amide functional group for linker attachment [1]. The pre-computed molecular dynamics topology (ATB Molecule ID 1611436) further supports computational modeling of PROTAC ternary complexes [2]. This application is suited for chemical biology groups and targeted protein degradation programs seeking novel warhead scaffolds with accessible linker chemistry.

Computational Chemistry and Virtual Screening: A Validated Starting Point for Docking and MD Studies

The compound has been processed through the Automated Topology Builder pipeline at the University of Queensland, yielding validated force field parameters (GROMOS 54A7) at the DFT B3LYP/6-31G* level, as well as pre-computed molecular dynamics topology files [1]. This reduces the computational setup burden for structure-based drug design projects. The ChEMBL identifier (CHEMBL1699582) provides linkage to the broader bioactive molecule database for cross-referencing with related chemotypes [2]. This scenario is relevant for computational chemistry groups conducting virtual screening campaigns or molecular dynamics simulations, where pre-parameterized compounds accelerate workflow initiation.

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